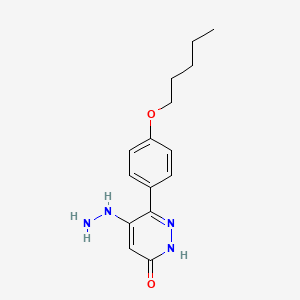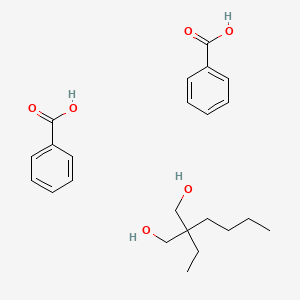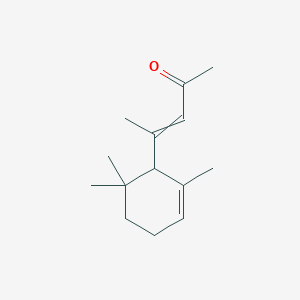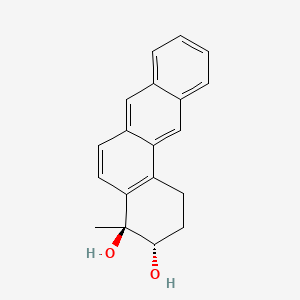
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the metabolic activation of PAHs, which are known for their carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol typically involves the dihydroxylation of the corresponding tetrahydrobenz(a)anthracene derivative. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: The process would need to be optimized for yield and purity, considering the potential hazards associated with PAHs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding tetrahydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various alkylated or acylated PAH derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a model substrate in studies of PAH metabolism and the formation of DNA adducts, which are critical in understanding the mechanisms of PAH-induced carcinogenesis .
Biology: In biological research, it serves as a probe to study the enzymatic pathways involved in PAH metabolism, particularly the role of cytochrome P450 enzymes .
Medicine: The compound’s derivatives are investigated for their potential anti-cancer properties, given their ability to form DNA adducts and induce apoptosis in cancer cells .
Industry: While direct industrial applications are limited, the compound’s study contributes to the development of safer industrial processes involving PAHs and the mitigation of their environmental impact .
Mécanisme D'action
The compound exerts its effects primarily through the formation of DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially carcinogenesis. The key molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism and DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
- Benz(a)anthracene-3,4-diol
- Benzo(a)pyrene-7,8-diol
- Chrysene-1,2-diol
Comparison: Compared to these similar compounds, trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol is unique due to its specific methyl substitution, which can influence its metabolic activation and the types of DNA adducts formed. This uniqueness makes it a valuable compound for studying the structure-activity relationships in PAH-induced carcinogenesis .
Propriétés
Numéro CAS |
94849-76-0 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(3S,4S)-4-methyl-2,3-dihydro-1H-benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H18O2/c1-19(21)17-8-6-14-10-12-4-2-3-5-13(12)11-16(14)15(17)7-9-18(19)20/h2-6,8,10-11,18,20-21H,7,9H2,1H3/t18-,19-/m0/s1 |
Clé InChI |
HNTPRPWTHDEASX-OALUTQOASA-N |
SMILES isomérique |
C[C@]1([C@H](CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
SMILES canonique |
CC1(C(CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


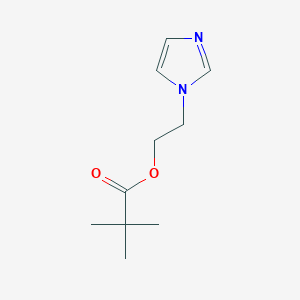

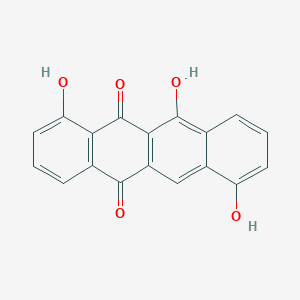

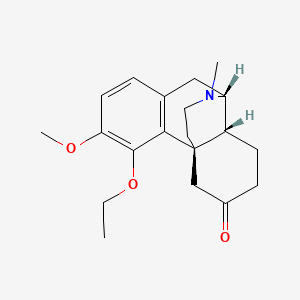
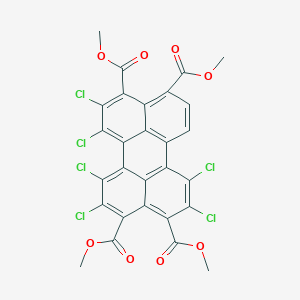
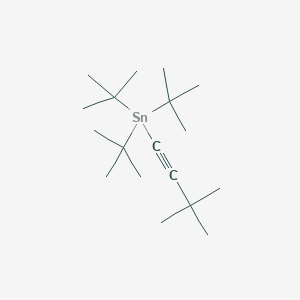
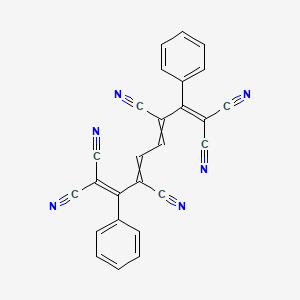
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
